4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
CAS No.:
Cat. No.: VC16298326
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO6 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C18H21NO6/c1-2-4-12-9-18(23)25-15-10-13(6-7-14(12)15)24-11-16(20)19-8-3-5-17(21)22/h6-7,9-10H,2-5,8,11H2,1H3,(H,19,20)(H,21,22) |
| Standard InChI Key | BFIYGDJNFMFXFU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCCCC(=O)O |
Introduction
4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This specific compound incorporates a butanoic acid backbone with a chromene moiety linked through an acetyl group, which may confer unique chemical and biological properties.
Synthesis and Preparation
The synthesis of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the chromene moiety. This can be achieved through condensation reactions involving appropriate aldehydes and phenols. The chromene derivative is then linked to butanoic acid via an acetyl group, often through peptide coupling reactions.
Biological Activities and Potential Applications
While specific biological activities of 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid are not extensively documented, compounds with similar chromene structures have shown potential in various therapeutic areas, including:
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Antioxidant Activity: Chromene derivatives are known to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
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Anti-inflammatory Activity: Some chromene compounds have demonstrated anti-inflammatory effects, making them candidates for treatments targeting inflammatory conditions.
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Antimicrobial Activity: Chromenes have been found to possess antimicrobial properties, which could be useful in developing new antimicrobial agents.
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